molecular formula C21H23N5O2S B15103617 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B15103617
M. Wt: 409.5 g/mol
InChI Key: YJHJJMOURJWMMG-UHFFFAOYSA-N
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Description

2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a pyridazinone ring, and a thiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzylpiperidine Intermediate: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.

    Synthesis of the Pyridazinone Ring: The benzylpiperidine intermediate is then reacted with a suitable pyridazine derivative to form the pyridazinone ring.

    Introduction of the Thiazole Group: The final step involves the reaction of the pyridazinone intermediate with thiazole-2-yl acetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, while the pyridazinone and thiazole groups may contribute to enzyme inhibition. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide: shares structural similarities with other compounds containing benzylpiperidine, pyridazinone, and thiazole moieties.

    4-Benzylpiperidine: A simpler analog that lacks the pyridazinone and thiazole groups.

    Pyridazinone Derivatives: Compounds with similar pyridazinone rings but different substituents.

    Thiazole-Containing Compounds: Molecules with thiazole rings that may have different functional groups attached.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of all three moieties in a single molecule allows for versatile applications and interactions that are not observed in simpler analogs.

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H23N5O2S/c27-19(23-21-22-10-13-29-21)15-26-20(28)7-6-18(24-26)25-11-8-17(9-12-25)14-16-4-2-1-3-5-16/h1-7,10,13,17H,8-9,11-12,14-15H2,(H,22,23,27)

InChI Key

YJHJJMOURJWMMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=NC=CS4

Origin of Product

United States

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